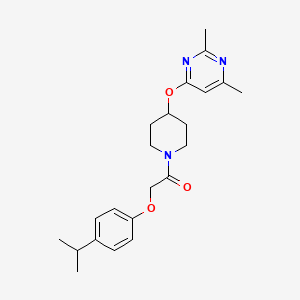

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone

Description

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone is a synthetic organic compound featuring a piperidine core substituted with a 2,6-dimethylpyrimidin-4-yloxy group at the 4-position and a 4-isopropylphenoxyethyl ketone moiety.

Properties

IUPAC Name |

1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3/c1-15(2)18-5-7-19(8-6-18)27-14-22(26)25-11-9-20(10-12-25)28-21-13-16(3)23-17(4)24-21/h5-8,13,15,20H,9-12,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSAQYVRNRDUEFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)COC3=CC=C(C=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential biological applications. This compound features a piperidine ring, a pyrimidine moiety, and a phenoxy group, suggesting diverse biological activities.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₉N₃O₃

- Molecular Weight : 279.33 g/mol

- CAS Number : 2034324-77-9

The structure of the compound indicates potential interactions with biological targets, which could lead to various therapeutic effects.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising properties:

Antimicrobial Properties

Studies have indicated that compounds similar to 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone exhibit antimicrobial activity. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes required for bacterial survival.

Antiviral Activity

Preliminary research suggests that this compound may possess antiviral properties. The mechanism likely involves interference with viral replication processes or inhibition of viral entry into host cells.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer or metabolic disorders.

The exact mechanism of action for 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone is still under investigation. However, it is believed that the compound may exert its effects by binding to specific receptors or enzymes, modulating their activity:

- Receptor Binding : The compound may bind to receptors involved in signal transduction pathways, influencing cellular responses.

- Enzyme Interaction : The interaction with enzymes could alter metabolic pathways, providing therapeutic benefits.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone:

Comparison with Similar Compounds

Key Observations:

- Pyrimidine vs. Pyridine : The 2,6-dimethylpyrimidin-4-yloxy group (target compound) may confer stronger hydrogen-bonding interactions than pyridin-4-yl (CAS 1309241-34-6), influencing target selectivity .

- Medicinal Potential: The iodine-containing analogue (CAS 1361114-98-8) is explicitly marketed for medicinal use, suggesting that halogenation or bulky substituents (e.g., isopropyl in the target compound) are prioritized in drug discovery .

Pharmacological and Biochemical Insights

- Enzyme Inhibition: Piperidine-ethanone derivatives, such as the acetylcholinesterase inhibitor in (PDB complex with 1-(4-(4-ethylpiperazin-1-yl)piperidin-1-yl)-2-((4'-methoxybiphenyl-4-yl)oxy)ethanone), demonstrate that the piperidine-ethanone scaffold is versatile for enzyme targeting . The target compound’s pyrimidine-oxy group could mimic similar interactions.

- Stability and Solubility: Fluorinated or methylated analogues (e.g., CAS 1355178-81-2 and 1309241-34-6) exhibit moderate aqueous solubility, whereas the target compound’s isopropylphenoxy group may reduce solubility but enhance metabolic stability .

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The synthesis involves multi-step organic reactions, starting with the formation of the pyrimidine core, followed by functionalization of the piperidine ring and phenoxy group. A typical protocol includes:

- Nucleophilic substitution : Reacting 2,6-dimethylpyrimidin-4-ol with 4-hydroxypiperidine under Mitsunobu conditions (e.g., triphenylphosphine/diethyl azodicarboxylate) to install the ether linkage .

- Coupling reactions : Introducing the 4-isopropylphenoxy group via a Williamson ether synthesis using potassium carbonate as a base in aprotic solvents like DMF .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, methanol/water mobile phase) ensures high purity (>95%) .

Q. How can researchers validate the compound’s structural integrity and purity?

A combination of analytical techniques is essential:

- NMR spectroscopy : Confirm regiochemistry of the pyrimidine-piperidine linkage (e.g., δ 5.2 ppm for the ether proton) and absence of unreacted intermediates .

- HPLC-UV : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6) to assess purity. System suitability criteria include resolution >2.0 between adjacent peaks .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) with <5 ppm error .

Advanced Research Questions

Q. What methodologies are suitable for studying its interactions with biological targets?

- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka, kd) to receptors like kinases or GPCRs using immobilized protein targets .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .

- Molecular docking : Perform simulations (e.g., AutoDock Vina) with crystal structures of target proteins (e.g., PDB IDs) to predict binding poses and guide SAR .

Q. How can structural modifications enhance its biological activity?

A structure-activity relationship (SAR) approach is critical:

- Pyrimidine modifications : Replace methyl groups with halogens (e.g., fluorine) to improve metabolic stability. Comparative bioassays (IC50 shifts) validate potency .

- Phenoxy group optimization : Introduce electron-withdrawing groups (e.g., -CF3) to enhance target affinity. Radioligand binding assays (e.g., ³H-labeled analogs) quantify affinity changes .

- Piperidine substitution : Test N-alkyl vs. N-aryl derivatives using enzymatic inhibition assays (e.g., cytochrome P450 isoforms) to reduce off-target effects .

Q. How should researchers resolve contradictions in reported solubility and stability data?

- Orthogonal validation : Compare kinetic solubility (shake-flask method) vs. thermodynamic solubility (HPLC-UV quantification) in buffers of varying pH (1.2–7.4) .

- Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and oxidative conditions (H2O2) to identify degradation pathways. LC-MS/MS tracks degradation products .

Q. What in silico tools predict its pharmacokinetic and toxicity profiles?

- ADME prediction : Use SwissADME to estimate logP, blood-brain barrier permeability, and CYP450 interactions. Cross-validate with experimental Caco-2 permeability assays .

- Toxicity screening : Apply ProTox-II for hepatotoxicity alerts and Derek Nexus for structural alerts (e.g., genotoxic pyrimidine metabolites) .

Q. How can enzymatic inhibition assays be optimized for this compound?

- Enzyme kinetics : Use a fluorogenic substrate (e.g., Z-LYTE™ assay) to measure IC50 under varying ATP concentrations. Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .

- Selectivity profiling : Screen against a kinase panel (e.g., Eurofins DiscoverX) at 1 µM to identify off-target effects. Data normalization to staurosporine controls ensures reproducibility .

Q. What strategies improve its metabolic stability in preclinical studies?

- Liver microsome assays : Incubate with human/rat microsomes (NADPH regeneration system) and monitor parent compound depletion via LC-MS/MS. Co-administration of CYP inhibitors (e.g., ketoconazole) identifies major metabolic pathways .

- Deuterium incorporation : Replace labile hydrogens (e.g., piperidine C-H) with deuterium to reduce first-pass metabolism. Compare AUC values in rodent pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.